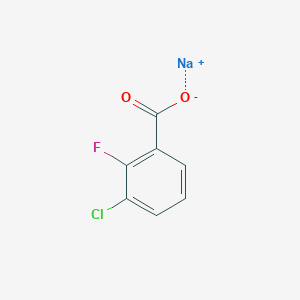

Sodium 3-chloro-2-fluorobenzoate

Description

Properties

IUPAC Name |

sodium;3-chloro-2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2.Na/c8-5-3-1-2-4(6(5)9)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPRFOLDWNMELSV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421029-89-1 | |

| Record name | Sodium 3-chloro-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Sodium 3 Chloro 2 Fluorobenzoate and Its Precursors

Retrosynthetic Analysis of the 3-Chloro-2-Fluorobenzoate Scaffold

A retrosynthetic analysis of the 3-chloro-2-fluorobenzoate scaffold reveals several potential disconnection points, leading to various synthetic strategies. The most direct approach involves the formation of the sodium salt from the corresponding carboxylic acid, making the synthesis of 3-chloro-2-fluorobenzoic acid the primary focus.

Primary Disconnection:

C-Na Bond: The ionic bond between the carboxylate and the sodium ion is the most straightforward disconnection, leading back to 3-chloro-2-fluorobenzoic acid and a sodium source, such as sodium hydroxide (B78521).

Key Disconnections for 3-Chloro-2-fluorobenzoic Acid:

C-COOH Bond (Carboxylation): This disconnection points towards a 1-chloro-2-fluorobenzene (B165100) derivative that can be carboxylated. This could involve Grignard reagent formation followed by reaction with carbon dioxide or a lithiation-carboxylation sequence.

C-Cl Bond (Chlorination): This strategy suggests the chlorination of a 2-fluorobenzoic acid precursor. The regioselectivity of this electrophilic aromatic substitution would be a critical factor.

C-F Bond (Fluorination): This approach would involve the fluorination of a 2-chloro-3-halobenzoic acid or a related precursor, likely via a nucleophilic aromatic substitution (SNAr) reaction.

C-N Bond (from an amino group): A Sandmeyer reaction on a suitable amino-fluorobenzoic acid precursor offers a classic route to introduce the chloro substituent. For instance, starting from 2-fluoro-3-aminobenzoic acid.

These disconnections form the basis for the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes to 3-Chloro-2-Fluorobenzoic Acid

The synthesis of 3-chloro-2-fluorobenzoic acid can be achieved through several established chemical transformations. These routes often involve the strategic introduction of the halogen substituents and the carboxylic acid group onto the benzene (B151609) ring.

Electrophilic Aromatic Substitution Approaches for Halogenated Benzoates

Electrophilic aromatic substitution (EAS) is a fundamental strategy for the functionalization of aromatic rings. masterorganicchemistry.com In the context of synthesizing 3-chloro-2-fluorobenzoic acid, the introduction of a chlorine atom onto a 2-fluorobenzoic acid precursor is a plausible route. The fluorine atom is an ortho-, para-director, meaning that direct chlorination of 2-fluorobenzoic acid would likely yield a mixture of isomers, with the desired 3-chloro isomer potentially being a minor product. The directing effects of the substituents play a crucial role in the outcome of the reaction.

To achieve the desired regioselectivity, a blocking group strategy might be necessary, or the synthesis could proceed through a precursor where the directing effects favor the formation of the 3-chloro-2-fluoro substitution pattern.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Fluorinated Aromatics

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto electron-deficient aromatic rings, particularly those bearing activating groups such as nitro or carbonyl functions. wikipedia.org A patented method for the synthesis of 2-fluoro-3-chlorobenzoic acid utilizes this strategy, starting from 2,3-dichlorobenzoyl chloride. quora.com

In this process, 2,3-dichlorobenzoyl chloride undergoes a fluorine substitution reaction with a fluorinating agent in the presence of an organic solvent and a phase-transfer catalyst. quora.com The resulting 2-fluoro-3-chlorobenzoyl fluoride (B91410) intermediate is then hydrolyzed under alkaline conditions to yield 3-chloro-2-fluorobenzoic acid. quora.com This "one-pot" method is advantageous due to its operational simplicity and high selectivity. quora.com

Table 1: Patented SNAr Synthesis of 2-Fluoro-3-chlorobenzoic Acid quora.com

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2,3-Dichlorobenzoyl chloride | Anhydrous Sodium Fluoride, PEG400, Chlorobenzene, 120°C | 2-Fluoro-3-chlorobenzoyl fluoride |

| 2 | 2-Fluoro-3-chlorobenzoyl fluoride | Alkaline hydrolysis, followed by acidification | 3-Chloro-2-fluorobenzoic acid |

This method highlights the utility of SNAr in constructing highly substituted aromatic systems, where the acyl chloride group activates the ring towards nucleophilic attack by the fluoride ion.

Ortho-Directed Metalation and Subsequent Functionalization Pathways

Ortho-directed metalation provides a regioselective method for the functionalization of aromatic compounds. quora.com In this strategy, a directing group, such as a methoxy (B1213986) or an amide group, directs the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent at the desired position.

For the synthesis of 3-chloro-2-fluorobenzoic acid, a potential route could involve the ortho-lithiation of a 3-chloro-2-fluoro-substituted benzene ring that already contains a precursor to the carboxylic acid group, or a directing group that can later be converted to a carboxylic acid. Alternatively, a Sandmeyer reaction provides a classic and versatile method for the introduction of a chloro group. csub.eduyoutube.com This reaction involves the diazotization of an aromatic amine followed by decomposition of the diazonium salt in the presence of a copper(I) chloride catalyst. csub.edu A plausible synthesis of 3-chloro-2-fluorobenzoic acid could therefore start from 2-fluoro-3-aminobenzoic acid.

Table 2: Plausible Sandmeyer Reaction for 3-Chloro-2-fluorobenzoic Acid Synthesis

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1 | 2-Fluoro-3-aminobenzoic acid | NaNO2, HCl (aq), 0-5°C | 2-Fluoro-3-carboxybenzenediazonium chloride |

| 2 | 2-Fluoro-3-carboxybenzenediazonium chloride | CuCl, heat | 3-Chloro-2-fluorobenzoic acid |

This approach offers a reliable method for introducing the chloro substituent at a specific position, guided by the initial placement of the amino group.

Conversion of 3-Chloro-2-Fluorobenzoic Acid to its Sodium Salt

The final step in the synthesis of sodium 3-chloro-2-fluorobenzoate is the conversion of the carboxylic acid precursor into its corresponding sodium salt. This is typically achieved through a straightforward acid-base neutralization reaction.

Neutralization Reaction Methodologies and Optimization Parameters

The neutralization of 3-chloro-2-fluorobenzoic acid is generally accomplished by reacting it with a suitable sodium base. nih.govlibretexts.org Common bases for this purpose include sodium hydroxide (NaOH) and sodium bicarbonate (NaHCO₃). nih.gov The reaction is typically carried out in a suitable solvent, often water or an alcohol/water mixture, in which the starting acid has some solubility and the resulting salt is readily soluble. quora.com

Optimization of the neutralization process involves several key parameters:

Choice of Base: Sodium hydroxide is a strong base and will readily and completely neutralize the carboxylic acid. Sodium bicarbonate is a weaker base and can also be used, with the advantage of producing carbon dioxide gas, which can be a visual indicator of reaction progress. The choice may depend on the desired pH of the final solution and the ease of handling.

Stoichiometry: A stoichiometric amount of the base is typically used to ensure complete conversion of the carboxylic acid to its salt. A slight excess of the acid may be used to ensure the final product is not contaminated with the base.

Temperature: The reaction is often carried out at room temperature, although gentle heating may be employed to ensure complete dissolution and reaction.

Solvent: The choice of solvent is crucial for both the reaction and the subsequent isolation of the product. Water is a common choice due to the high solubility of many sodium salts.

Purification: After the neutralization reaction, the sodium salt is typically isolated by evaporation of the solvent. quora.com Further purification can be achieved by recrystallization from a suitable solvent system to remove any unreacted starting materials or by-products. csub.edu The purity of the final product can be assessed by techniques such as melting point determination and spectroscopic analysis.

Table 3: General Neutralization and Purification Parameters

| Parameter | Options/Considerations |

| Base | Sodium Hydroxide, Sodium Bicarbonate |

| Solvent | Water, Ethanol/Water mixture |

| Temperature | Room temperature or gentle heating |

| Purification | Evaporation of solvent, Recrystallization |

By carefully controlling these parameters, high-purity this compound can be efficiently prepared from its carboxylic acid precursor.

Salt Formation Kinetics and Crystallization Techniques

The formation of this compound is typically achieved through a neutralization reaction between its corresponding acid, 3-chloro-2-fluorobenzoic acid, and a sodium base, such as sodium hydroxide or sodium bicarbonate. The kinetics of this acid-base reaction are generally very rapid, driven by a significant thermodynamic driving force towards the formation of the more stable salt and water.

The critical aspect of this synthesis lies in the subsequent crystallization of the sodium salt from the reaction medium to achieve the desired purity and physical form. The process often involves the following steps:

Reaction: The precursor, 3-chloro-2-fluorobenzoic acid, is dissolved in a suitable solvent, and a stoichiometric amount of a sodium base is added. The pH of the solution is carefully monitored and adjusted to ensure complete conversion to the salt. google.comgoogle.com

Crystallization: The crystallization process is initiated, often by cooling the reaction mixture. For instance, in analogous syntheses of other sodium salts, cooling the mixture in an ice-water bath to below 10°C is a common technique to induce crystallization. google.com The rate of cooling can be controlled to influence crystal size and purity.

Isolation: The solid salt is separated from the mother liquor via filtration, typically under vacuum. google.com

Purification: To enhance purity, the isolated solid undergoes washing, often with a solvent in which the product has low solubility, such as ethanol, to remove residual impurities. google.com For higher purity requirements, recrystallization is employed. This involves dissolving the crude product in a minimum amount of a suitable solvent (like distilled water) at an elevated temperature and then allowing it to cool, which promotes the formation of purer crystals. google.com

Table 1: General Crystallization Parameters for Sodium Salts

| Parameter | Technique | Purpose | Reference |

| Initiation | Cooling (e.g., ice-water bath) | Induce supersaturation and nucleation | google.com |

| Isolation | Vacuum Filtration | Separate solid crystals from mother liquor | google.com |

| Washing | Ethanol Wash | Remove soluble impurities from crystal surface | google.com |

| Recrystallization | Dissolution in hot solvent & controlled cooling | Achieve high purity by removing occluded impurities | google.com |

Novel and Sustainable Synthetic Protocols for this compound

Recent advances in chemical synthesis have focused on developing more efficient and environmentally benign methods for producing aromatic compounds.

Catalytic Approaches in Aromatic Carboxylate Synthesis

The synthesis of the 3-chloro-2-fluorobenzoic acid precursor can be envisioned through modern catalytic methods that offer alternatives to traditional multi-step sequences.

Palladium-Catalyzed Carbonylation: This powerful technique can convert aryl halides or their equivalents into the corresponding carboxylic acids. For example, aryl iodides and bromides can be transformed into aromatic carboxylic acids using a palladium catalyst and silacarboxylic acids as an in situ source of carbon monoxide. acs.org Another approach involves the carbonylation of aryl sulfonium (B1226848) salts with CO2 acting as a CO surrogate. researchgate.net These methods could provide a direct route to the carboxylate group on a pre-formed 3-chloro-2-fluoro-benzene ring.

Direct C-H Carboxylation: A significant leap in green chemistry is the direct carboxylation of aromatic C-H bonds using carbon dioxide (CO2). nih.gov A computationally designed Palladium(II) complex has been shown to catalyze this transformation on simple arenes, offering a highly atom-economical route to aromatic carboxylic acids. nih.gov Applying this technology to a 1-chloro-2-fluorobenzene substrate could, in principle, yield the desired acid precursor directly, minimizing waste.

Ruthenium-Catalyzed Cycloaddition: While not a direct synthesis of the acid, ruthenium complexes have been shown to effectively catalyze the carboxylate-directed addition of aromatic C–H bonds to aldehydes. acs.org This reaction, which forms isobenzofuranone derivatives, highlights the advances in using transition metals to activate C-H bonds in the presence of a carboxylate directing group, a field of study relevant to novel functionalizations of the target molecule itself. acs.org

Table 2: Modern Catalytic Routes to Aromatic Carboxylic Acids

| Catalytic System | Substrate Type | Carbon Source | Key Advantage | Reference |

| Palladium (Pd) | Aryl Halides | Silacarboxylic Acids (CO source) | High efficiency, broad functional group tolerance | acs.org |

| Palladium (Pd) | Aryl Sulfonium Salts | Carbon Dioxide (CO2) | Utilizes CO2 as a carbonyl surrogate | researchgate.net |

| Palladium (Pd) | Arenes (C-H bond) | Carbon Dioxide (CO2) | Direct C-H activation, atom economy | nih.gov |

| Ruthenium (Ru) | Aromatic Acids | Aldehydes | C-H functionalization via carboxylate direction | acs.org |

Green Chemistry Methodologies (e.g., Solvent-Free, Biocatalytic Transformations)

Green chemistry principles aim to reduce the environmental impact of chemical processes.

Biocatalysis: Microbial biocatalysis presents a promising sustainable alternative to petrochemical-based production. Engineered strains of bacteria, such as Pseudomonas taiwanensis and Escherichia coli, have been developed to synthesize benzoic acid and its derivatives from renewable feedstocks like glucose or glycerol. researchgate.netresearchgate.netmdpi.com These processes operate under mild conditions and can be tailored by expressing specific enzymes to create desired aromatic structures. researchgate.net For instance, heterologous expression of bacterial and plant genes can create pathways to convert L-phenylalanine into benzoate (B1203000). researchgate.net This approach could be adapted to produce the core benzoic acid structure sustainably.

Solvent-Free Conditions: The synthesis of precursors can sometimes be achieved under solvent-free or reduced-solvent conditions. A patent describing the fluorination of 2,3-dichlorobenzonitrile (B188945) to produce 2-fluoro-3-chlorobenzonitrile—a direct precursor to the target acid—notes that the reaction can be run in the absence of a solvent, thereby reducing waste and simplifying purification. google.com

Stereochemical Control and Regioselective Synthesis Challenges in Related Benzoate Systems

The structure of this compound is achiral, meaning it does not have stereoisomers. Therefore, stereochemical control is not a factor in its direct synthesis. However, the principles of regioselectivity are paramount in synthesizing the precursor, and stereocontrol is a critical challenge in the synthesis of more complex, related benzoate systems.

Regioselectivity: The primary challenge in synthesizing 3-chloro-2-fluorobenzoic acid is ensuring the correct placement of the chloro, fluoro, and carboxyl groups on the benzene ring.

For example, a synthetic route starting from 2,3-dichlorobenzonitrile involves a nucleophilic aromatic substitution to replace one chlorine atom with fluorine. google.com Controlling which chlorine is replaced (regioselectivity) is crucial to obtaining the desired 2-fluoro-3-chlorobenzonitrile intermediate rather than an unwanted isomer.

Similarly, direct carboxylation of 1-chloro-2-fluorobenzene must be controlled to add the carboxyl group at the correct position relative to the existing halogens.

Challenges in Related Systems: In the synthesis of more complex molecules containing a benzoate moiety, such as pharmaceuticals or agrochemicals, controlling stereochemistry and regiochemistry is often a significant hurdle.

Regioselective Halogenation: Dual cobalt/photoredox catalysis has been used for the remote-Markovnikov-selective hydrobromination and hydrochlorination of allyl carboxylates, including substituted benzoates. acs.org This method allows for the formation of specific regioisomers that are inaccessible through classical hydrohalogenation pathways, demonstrating advanced strategies for regiocontrol. acs.org

Stereochemical Control: In reactions on side chains attached to a benzoate ring, or in the synthesis of chiral benzoate-containing molecules, controlling the 3D arrangement of atoms is vital. Substrate control, where existing stereochemistry in a molecule dictates the outcome of a new reaction, and auxiliary control, where a temporary chiral group is used to direct a reaction, are common strategies. youtube.com For instance, the stereospecific conversion of a silyl (B83357) group to a hydroxyl group on a structure containing a benzoate has been used to control stereochemistry. acs.org

Impurity Profiling and Control Strategies in Synthetic Preparations

Ensuring the purity of any chemical compound, particularly one intended for use in sensitive applications, requires a robust strategy for identifying, monitoring, and controlling impurities. pharmaknowledgeforum.com

The key to impurity control is a deep understanding of the synthetic process, from starting materials to the final product. veeprho.com A comprehensive control strategy includes:

Raw Material Control: Thoroughly testing all starting materials, reagents, and solvents to ensure they meet high purity standards and to identify any potential impurities that could be carried through the synthesis. pharmaknowledgeforum.comveeprho.com

In-Process Monitoring: Using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor the progress of the reaction. researchgate.netchemicalbook.com This allows for the real-time detection of side-product formation and can help optimize reaction conditions to minimize unwanted byproducts. grace.com For example, in a synthesis starting from 2,4-dichloro-3-fluoronitrobenzene, HPLC is used to ensure the starting material is consumed and to monitor the levels of potential isomeric byproducts. chemicalbook.com

Impurity Identification: When an unknown impurity is detected, its structure must be identified. This is often accomplished using hyphenated techniques like HPLC-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which provide molecular weight and fragmentation data. grace.com For definitive structural confirmation, the impurity may need to be isolated (e.g., via preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. registech.com

Purification and Purge: Developing effective purification steps, such as recrystallization or chromatography, to remove identified impurities from the final product. pharmaknowledgeforum.com Understanding the "fate and purge" of an impurity—how it is formed, reacts, or is removed throughout the process—is critical for ensuring it does not contaminate the final product. veeprho.com

Stability Analysis: Evaluating the stability of the final compound under various storage conditions to identify any degradation products that may form over time. registech.com

Potential process-related impurities in the synthesis of this compound could include isomeric benzoates (e.g., from non-regioselective reactions), unreacted starting materials, or byproducts from side reactions.

Table 3: Impurity Control Strategy Framework

| Control Stage | Objective | Methods | Potential Impurities for Precursors | Reference |

| Starting Material | Prevent introduction of impurities | Supplier qualification, testing of raw materials | Isomers of dichlorobenzonitrile | google.comveeprho.com |

| In-Process | Minimize formation of impurities | HPLC, TLC, process parameter control (temp., time) | Isomeric intermediates (e.g., methoxy-chloro-fluoroanilines) | pharmaknowledgeforum.comchemicalbook.com |

| Identification | Characterize unknown impurities | HPLC-MS, GC-MS, NMR | Side-reaction products, degradation products | grace.comregistech.com |

| Final Product | Remove impurities to meet specification | Crystallization, washing, chromatography | Residual solvents, isomeric benzoates | pharmaknowledgeforum.comveeprho.com |

Chemical Reactivity and Mechanistic Investigations of Sodium 3 Chloro 2 Fluorobenzoate

Reactivity of the Carboxylate Moiety: Decarboxylation and Esterification Pathways

The carboxylate group is a primary site of reactivity in sodium 3-chloro-2-fluorobenzoate, participating in reactions such as decarboxylation and serving as a precursor for esterification.

The decarboxylation of aromatic carboxylic acids, which involves the removal of the carboxyl group and its replacement with a hydrogen atom, is typically a challenging transformation that requires high temperatures. The direct thermal decarboxylation of this compound to form 1-chloro-2-fluorobenzene (B165100) is generally unfavorable. Aromatic carboxylates are significantly more stable than their aliphatic counterparts, such as β-keto acids, which decarboxylate readily upon heating. wikipedia.orgyoutube.com The stability of the aryl-carboxyl bond hinders the reaction.

Mechanistically, the decarboxylation of simple aromatic acids often proceeds through an electrophilic substitution (SE2) mechanism where a proton replaces the carboxyl group. oup.com The presence of electron-withdrawing groups, like the chloro and fluoro substituents on the ring, tends to destabilize the carbanionic intermediate that would be formed via an alternative pathway, thereby making decarboxylation more difficult compared to benzoic acid itself. Studies on similar compounds, such as 4-chlorobenzoic acid, have shown a failure to decarboxylate under certain conditions, highlighting the general inertness of such substrates. acs.orgnih.gov

Catalytic methods can facilitate decarboxylation. Copper salts, in particular, are known to catalyze the decarboxylation of aromatic carboxylates, often in high-boiling solvents like quinoline. The proposed mechanism involves the formation of a copper(I) carboxylate intermediate which then undergoes decomposition to form an aryl-copper species, followed by protonolysis to yield the decarboxylated arene and regenerate a copper salt. However, specific studies detailing the catalytic decarboxylation of this compound are not extensively documented, though its behavior would be predicted to follow these general principles.

While the sodium salt itself is unreactive towards esterification, its parent carboxylic acid, 3-chloro-2-fluorobenzoic acid, readily undergoes esterification with alcohols, most commonly under acidic catalysis (Fischer esterification). acs.orgacs.orgijstr.org The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol.

The kinetics of this esterification are significantly influenced by the electronic effects of the halogen substituents. Both the chlorine and fluorine atoms are electron-withdrawing through induction, which has competing effects on the reaction rate. On one hand, the inductive withdrawal increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. On the other hand, it also destabilizes the protonated carbonyl intermediate.

Studies on the esterification of substituted benzoic acids generally show that electron-withdrawing groups can either accelerate or retard the reaction depending on their position and the specific reaction conditions. acs.orggoogle.com For 3-chloro-2-fluorobenzoic acid, the strong inductive effect of the ortho-fluoro and meta-chloro substituents would be the dominant factor. The ortho-fluoro group, in particular, would exert a strong electron-withdrawing inductive effect, likely increasing the rate of reaction compared to unsubstituted benzoic acid. acs.org The reaction is reversible, and the position of the equilibrium can be shifted towards the ester product by removing water as it is formed.

| Parameter | Influence on Esterification of 3-Chloro-2-Fluorobenzoic Acid |

| Substituent Electronic Effects | The -I (inductive) effects of both F and Cl increase the electrophilicity of the carbonyl carbon. |

| Steric Hindrance | The ortho-fluoro group may introduce minor steric hindrance to the approaching alcohol nucleophile. |

| Reaction Conditions | Typically requires a strong acid catalyst (e.g., H₂SO₄) and removal of water to drive the equilibrium. |

| Relative Rate | Expected to be faster than benzoic acid due to the strong inductive electron withdrawal of the halogen substituents. |

Aromatic Substitution Reactions of the Benzoate (B1203000) Ring System

The benzene (B151609) ring of 3-chloro-2-fluorobenzoate is electron-deficient due to the presence of three electron-withdrawing groups (carboxylate, chloro, and fluoro). This electronic nature dictates its behavior in aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. vanderbilt.edu However, the 3-chloro-2-fluorobenzoate ring is strongly deactivated towards EAS due to the cumulative electron-withdrawing effects of its substituents. The carboxylate group (-COO⁻) or its protonated form, the carboxylic acid group (-COOH), is a deactivating meta-director. openstax.orglibretexts.orguomustansiriyah.edu.iq The halogen substituents (Cl and F) are also deactivating but are ortho-, para-directors due to the ability of their lone pairs to donate electron density through resonance. vanderbilt.eduuomustansiriyah.edu.iq

When considering further substitution on the 3-chloro-2-fluorobenzoate ring, the directing effects of the existing groups must be analyzed collectively. openstax.orglibretexts.orglibretexts.org

The -COOH/-COO⁻ group directs incoming electrophiles to the C5 position.

The 2-Fluoro group directs to the C4 and C6 positions.

The 3-Chloro group directs to the C6 and C4 positions (with the C2 position already occupied).

The directing effects of the two halogen atoms strongly reinforce each other, pointing towards positions C4 and C6. The meta-directing effect of the carboxyl group opposes this, favoring C5. In such cases of conflicting directing effects, the most powerful activating group usually dictates the outcome. However, since all three substituents are deactivating, the regioselectivity will also be influenced by the severity of the deactivation at each position. The positions ortho and para to the halogens (C4 and C6) are less deactivated than the positions meta to them. Therefore, electrophilic substitution, if it can be forced to occur under harsh conditions, is most likely to happen at the C4 or C6 positions, with C6 being sterically less hindered. Substitution at C5 would be highly disfavored.

| Substituent | Activating/Deactivating | Directing Effect |

| -COOH / -COO⁻ | Deactivating | Meta (to C5) |

| -F (at C2) | Deactivating | Ortho, Para (to C4, C6) |

| -Cl (at C3) | Deactivating | Ortho, Para (to C4, C6) |

| Overall Ring Reactivity | Strongly Deactivated | Substitution predicted at C4/C6 |

The electron-deficient nature of the 3-chloro-2-fluorobenzoate ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr). This reaction pathway is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The carboxylate, chloro, and fluoro groups all contribute to activating the ring for SNAr.

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). This is typically the rate-determining step.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

For SNAr to occur, the electron-withdrawing groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance or induction. In 3-chloro-2-fluorobenzoate, the carboxylate group is ortho to the fluorine and meta to the chlorine. This positioning suggests that the fluorine atom is significantly more activated towards SNAr than the chlorine atom.

Contrary to what is observed in aliphatic SN2 reactions, fluorine is an excellent leaving group in SNAr reactions, often superior to chlorine, bromine, or iodine. masterorganicchemistry.comnih.govstackexchange.com The established reactivity order for leaving groups in SNAr is F > Cl > Br > I. libretexts.org

In the case of this compound, a nucleophile would preferentially attack the C2 position, leading to the displacement of the fluoride (B91410) ion. The negative charge in the resulting Meisenheimer complex would be stabilized by the adjacent carboxylate group and the chloro-substituent. Displacement of the chloride at C3 is much less favorable because the carboxylate group is meta to it and cannot provide resonance stabilization to the intermediate.

| Feature | Comparison of Fluoro vs. Chloro Site for SNAr |

| Position of Leaving Group | C2-Fluorine |

| Activation by -COO⁻ Group | Ortho (Strongly Activating) |

| Leaving Group Ability (SNAr) | Excellent |

| Electronegativity of Halogen | High (Accelerates nucleophilic attack) |

| Predicted Reactivity | Major site of SNAr |

Nucleophilic Aromatic Substitution (SNAr) Studies Involving Halogen Sites

Reactivity of the Chloro-Substituent in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a key reaction pathway for aryl halides. The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. The presence of electron-withdrawing groups on the ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. qorganica.esmasterorganicchemistry.com In the case of 3-chloro-2-fluorobenzoate, both the chlorine and fluorine atoms, along with the carboxylate group, are electron-withdrawing, which should, in principle, activate the ring for SNAr.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. qorganica.esmasterorganicchemistry.com The negative charge of this intermediate is delocalized, particularly to the ortho and para positions relative to the point of nucleophilic attack. qorganica.es The final step is the elimination of the leaving group, in this case, the chloride ion, to restore aromaticity.

The reactivity of chloroarenes in SNAr reactions can be significantly influenced by the nature of other substituents on the ring. For instance, chloroarenes bearing strong electron-withdrawing groups undergo nucleophilic substitution more readily. qorganica.esresearchgate.net In the context of 3-chloro-2-fluorobenzoate, the fluorine atom at the ortho position and the carboxylate group at the meta position to the chlorine both contribute to the electron deficiency of the ring, thereby facilitating the SNAr reaction at the chlorine-bearing carbon.

Regioselectivity and Chemoselectivity in Halogen Exchange Reactions

Halogen exchange (HALEX) reactions are a subset of nucleophilic aromatic substitution where a halide ion acts as the nucleophile, displacing another halide from the aromatic ring. In molecules with multiple different halogen substituents, such as 3-chloro-2-fluorobenzoate, the regioselectivity and chemoselectivity of these reactions become critical considerations.

Generally, in SNAr reactions, the rate of displacement of halogens follows the order F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strengths. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

However, the specific reaction conditions, including the choice of solvent and the nature of the incoming halide, can influence the outcome. For instance, in the synthesis of 2-fluoro-3-chlorobenzoyl fluoride from the corresponding chlorinated benzoyl chloride, fluorination is achieved with high selectivity using fluoride ions in a polar aprotic solvent at elevated temperatures. This suggests that under certain conditions, the exchange of chlorine for fluorine is a favorable process. The regioselectivity in 3-chloro-2-fluorobenzoate would likely favor the displacement of the fluorine atom by other halides in a typical SNAr manifold, due to the superior activating effect of fluorine. However, achieving selective replacement of the chlorine atom would require carefully optimized conditions, potentially utilizing specific catalysts or reaction media that favor C-Cl bond cleavage over C-F bond cleavage.

Directed Ortho-Metalation (DoM) Reactions on Related Fluorobenzoate Analogues

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to selectively deprotonate the ortho position of an aromatic ring with a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org This generates a highly reactive aryllithium intermediate that can then be quenched with various electrophiles to introduce a wide range of functional groups with high regioselectivity. wikipedia.orgyoutube.com

The directing group, which is often a heteroatom-containing functionality like an amide, methoxy (B1213986), or in this case, a carboxylate, coordinates to the lithium of the organolithium reagent. wikipedia.orgyoutube.com This coordination brings the base in close proximity to the ortho-proton, facilitating its abstraction. youtube.com

For fluorobenzoate analogues, the carboxylate group can act as a directing group. However, the presence of the fluorine atom introduces additional complexity. While fluorine itself is not a strong directing group, its high electronegativity can increase the acidity of the adjacent ortho-protons, potentially influencing the site of metalation. In the case of this compound, the carboxylate group would direct metalation to the C2 or C6 position. The C2 position is already substituted with a fluorine atom. Therefore, deprotonation would likely occur at the C6 position. It is important to note that under certain conditions, particularly with fluorobenzene (B45895) derivatives lacking a strong directing group, the reaction can proceed through a benzyne (B1209423) intermediate. youtube.com

Transition Metal-Catalyzed Coupling Reactions Involving Halogen Substituents

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org The halogen substituents on this compound provide two potential reaction sites for such transformations.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an aryl or vinyl halide or triflate. libretexts.org For this compound, both the C-Cl and C-F bonds could potentially participate. Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl >> F. Thus, selective coupling at the chlorine position would be expected over the fluorine position.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reactivity of the halide is a key factor, with aryl chlorides being less reactive than bromides and iodides. wikipedia.org The reaction typically proceeds with oxidative addition of the aryl halide to a Pd(0) complex, followed by olefin insertion, and β-hydride elimination. libretexts.org For 3-chloro-2-fluorobenzoate, the Heck reaction would be anticipated to occur selectively at the C-Cl bond.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reactivity trend for the halide is again I > Br > Cl > OTf. wikipedia.org Therefore, Sonogashira coupling of this compound would preferentially occur at the C-Cl bond. The regioselectivity of Sonogashira couplings can sometimes be controlled by the choice of catalyst and ligands. rsc.org

A comparative table of these cross-coupling reactions is presented below:

| Reaction | Coupling Partner | Typical Catalyst System | General Halide Reactivity | Expected Reactivity for 3-chloro-2-fluorobenzoate |

| Suzuki-Miyaura | Organoboron compound | Pd(0) catalyst, Base | I > Br > Cl >> F | Selective at C-Cl |

| Heck | Alkene | Pd catalyst, Base | I > Br > Cl | Selective at C-Cl |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | I > Br > Cl > OTf | Selective at C-Cl |

Palladium-catalyzed carbonylation reactions are a powerful method for the introduction of a carbonyl group by reacting an aryl halide with carbon monoxide and a nucleophile. nih.govnih.govacs.org These reactions can produce carboxylic acids, esters, amides, or aldehydes depending on the nucleophile used. nih.gov Similar to other cross-coupling reactions, the reactivity of the aryl halide is crucial, with aryl chlorides generally being less reactive than the corresponding bromides and iodides. capes.gov.br However, the development of specialized ligand systems has enabled the efficient carbonylation of aryl chlorides. nih.govacs.org For this compound, carbonylation would be expected to occur at the C-Cl bond to afford a phthalic acid derivative.

Radical Reactions and Single Electron Transfer Processes

Free-radical halogenation of aromatic compounds typically occurs on the alkyl side chain under UV light. studymind.co.ukwikipedia.orgucalgary.ca However, the aromatic ring itself is generally not susceptible to radical substitution under these conditions. ucalgary.ca

Single Electron Transfer (SET) processes involve the transfer of a single electron to or from a molecule, generating a radical ion. numberanalytics.com In the context of haloaromatic compounds, SET can lead to the formation of radical anions. rsc.org These radical anions can be intermediates in certain reactions, and their stability and subsequent fragmentation pathways are of mechanistic interest. rsc.org For instance, hydroxyl radical-initiated SET has been shown to accelerate the degradation of certain organic compounds through the formation of radical cations and carbocation intermediates. rsc.org The reduction of nitroaromatic compounds by flavoenzymes can also proceed through single-electron transfer mechanisms. nih.gov While specific studies on radical reactions of this compound are not prevalent, the presence of the halogen atoms and the aromatic system suggests that it could participate in SET processes under appropriate conditions, potentially leading to dehalogenation or other transformations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Sodium 3 Chloro 2 Fluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei, such as fluorine-19. For Sodium 3-chloro-2-fluorobenzoate, a complete NMR analysis involves a suite of one- and two-dimensional experiments. The following sections detail the expected spectroscopic features based on the known effects of substituents on the benzene (B151609) ring and data from closely related analogs.

The ¹H NMR spectrum of this compound is expected to exhibit three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the chloro, fluoro, and carboxylate groups. The anticipated signals would arise from the protons at positions 4, 5, and 6.

The proton at C-6 is expected to be the most downfield due to the deshielding effects of the adjacent carboxylate group and the fluorine atom. The proton at C-4 will likely be upfield relative to the proton at C-6, influenced by the chloro and fluoro substituents. The proton at C-5 is anticipated to be the most upfield of the three aromatic protons. The multiplicity of these signals will be a result of proton-proton (H-H) and proton-fluorine (H-F) couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Aromatic Protons of this compound in a suitable solvent (e.g., D₂O or DMSO-d₆).

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-4 | 7.3 - 7.5 | ddd | J(H4-H5), J(H4-F), J(H4-H6) |

| H-5 | 7.1 - 7.3 | t or dt | J(H5-H4), J(H5-H6) |

| H-6 | 7.6 - 7.8 | ddd | J(H6-H5), J(H6-F), J(H6-H4) |

Note: These are estimated values. Actual chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are significantly affected by the attached substituents. The carboxylate carbon (C-7) will appear at the most downfield position, typically in the range of 165-175 ppm. The carbons directly bonded to the electronegative fluorine (C-2) and chlorine (C-3) atoms will also exhibit downfield shifts. The carbon bearing the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JC-F).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 125 - 135 | d |

| C-2 | 155 - 165 | d (¹JC-F) |

| C-3 | 120 - 130 | d |

| C-4 | 128 - 138 | s or d |

| C-5 | 115 - 125 | d |

| C-6 | 125 - 135 | d |

| C-7 (COO⁻) | 165 - 175 | s |

Note: These are estimated values. The presence of carbon-fluorine coupling will result in the splitting of signals for carbons in proximity to the fluorine atom.

Assignment of the carbon signals can be definitively achieved using two-dimensional NMR techniques such as HSQC and HMBC, which correlate carbon atoms with their directly attached or long-range coupled protons, respectively.

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic environment around the fluorine atom. Based on data for other fluorobenzoic acids, the chemical shift for the fluorine atom in this compound is expected to be in a characteristic range for a fluorine atom on a benzene ring. nih.gov

The signal will likely appear as a multiplet due to couplings with the neighboring protons (H-4 and H-6). Analysis of this multiplicity can provide valuable information about the through-space and through-bond connectivities involving the fluorine atom.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic ring (e.g., H-4 with H-5, and H-5 with H-6), helping to trace the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. columbia.edu This is a crucial experiment for assigning the carbon signals corresponding to the protonated aromatic carbons (C-4, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. columbia.edu This is particularly useful for identifying the quaternary carbons (C-1, C-2, and C-3) and the carboxylate carbon (C-7) by observing their long-range correlations with the aromatic protons. For instance, the proton at C-6 would be expected to show a correlation to C-1, C-2, and C-7.

Together, these 2D NMR techniques provide a comprehensive and definitive structural elucidation of this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The most prominent feature in the IR and Raman spectra of this compound will be the vibrations associated with the carboxylate group (COO⁻). Unlike the sharp C=O stretching band of a carboxylic acid (around 1700 cm⁻¹), the carboxylate anion exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs).

For sodium salts of carboxylic acids, these bands are typically observed in the following regions:

Asymmetric (νas) stretching: 1550 - 1610 cm⁻¹

Symmetric (νs) stretching: 1390 - 1420 cm⁻¹

The exact positions of these bands can be influenced by the electronic effects of the other substituents on the benzene ring and the solid-state packing of the molecule.

Table 3: Expected Characteristic Infrared Absorption Bands for the Carboxylate Group of this compound.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric C=O Stretch (νas) | 1550 - 1610 | Strong |

| Symmetric C=O Stretch (νs) | 1390 - 1420 | Strong |

In addition to the carboxylate bands, the IR and Raman spectra will also display characteristic bands for the C-Cl stretch, C-F stretch, and various aromatic C-H and C=C vibrations, providing a complete vibrational fingerprint of the molecule.

Vibrational Signatures of Halogen-Aromatic Bonds and Ring Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characteristic vibrations within a molecule. For this compound, the vibrational spectra are distinguished by signatures arising from the carbon-halogen bonds and the various modes of the benzene ring.

The C-Cl and C-F stretching vibrations are of particular diagnostic importance. The C-F stretching frequency is typically observed in the 1300-1000 cm⁻¹ region, while the C-Cl stretch appears at a lower frequency, generally in the 800-600 cm⁻¹ range. The exact positions of these bands are sensitive to the substitution pattern on the aromatic ring.

The aromatic ring itself gives rise to a series of characteristic vibrations. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the ring that appear in the 1600-1450 cm⁻¹ region, and in-plane and out-of-plane C-H bending modes. The substitution pattern on the benzene ring influences the intensity and position of these bands, providing further structural confirmation.

For the carboxylate group (COO⁻), symmetric and asymmetric stretching vibrations are expected. The asymmetric stretch typically appears in the 1610-1550 cm⁻¹ range, and the symmetric stretch is found between 1420-1335 cm⁻¹. The significant separation between these two frequencies is characteristic of the ionic carboxylate form. Studies on related fluorinated benzoic acids have utilized DFT calculations to assign these vibrational modes with high accuracy. nih.gov

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of the C-H bonds on the benzene ring. |

| Asymmetric COO⁻ Stretch | 1610-1550 | Asymmetric stretching of the carboxylate group. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic ring. |

| Symmetric COO⁻ Stretch | 1420-1335 | Symmetric stretching of the carboxylate group. |

| C-F Stretch | 1300-1000 | Stretching of the carbon-fluorine bond. |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the structure of compounds through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) Techniques

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods with distinct characteristics. youtube.com

Electron Ionization (EI): This is a hard ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation. youtube.com While EI is excellent for creating a detailed "fingerprint" mass spectrum and identifying unknown compounds via library matching, it often results in the absence of a clear molecular ion for fragile molecules. youtube.comyoutube.com For the corresponding acid of the target compound, 3-chloro-2-fluorobenzoic acid, EI-MS would likely lead to the observation of the molecular ion (M⁺˙) and numerous fragment ions resulting from the loss of halogens, CO, and COOH.

Electrospray Ionization (ESI): This is a soft ionization technique ideal for analyzing polar and ionic compounds like this compound. youtube.comnih.gov ESI transfers ions from solution into the gas phase with minimal fragmentation. youtube.com For this compound, ESI in negative ion mode would be particularly effective, showing a prominent peak corresponding to the deprotonated acid, the [M-Na]⁻ or 3-chloro-2-fluorobenzoate anion (C₇H₃ClFO₂⁻). This technique is well-suited for coupling with liquid chromatography (LC-MS). nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental composition. measurlabs.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. nih.govrsc.org For the 3-chloro-2-fluorobenzoate anion, HRMS would be able to confirm its elemental composition, C₇H₃ClFO₂⁻, by matching the experimentally measured exact mass to the theoretically calculated value.

Table 2: Theoretical Exact Masses for HRMS Analysis

| Ion | Elemental Formula | Nominal Mass | Theoretical Exact Mass (Da) |

|---|---|---|---|

| [M-Na]⁻ (³⁵Cl) | C₇H₃³⁵ClFO₂⁻ | 173 | 172.9814 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique used to induce and analyze the fragmentation of a specific ion selected from the initial mass spectrum. nih.govresearchgate.net In a typical MS/MS experiment on the 3-chloro-2-fluorobenzoate anion ([M-Na]⁻), this precursor ion would be isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide detailed structural information. acs.org

Likely fragmentation pathways would include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate anion is a common fragmentation pathway for benzoates, leading to a 3-chloro-2-fluorophenyl anion.

Loss of Halogens: Subsequent or alternative fragmentation could involve the loss of a chlorine or fluorine radical, although loss of HCl or HF might also be possible.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unparalleled, definitive view of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction Methodologies and Data Refinement

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and intermolecular interactions. manchester.ac.ukmdpi.com The process begins with growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation of a suitable solvent. nih.govresearchgate.net

Table 3: Illustrative Crystallographic Data for a Halogenated Sodium Benzoate (B1203000) (Note: This is a hypothetical data table for illustrative purposes, as specific crystal structure data for this compound is not publicly available.)

| Parameter | Illustrative Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. eurjchem.com |

| a (Å) | 11.8 | Unit cell dimension. |

| b (Å) | 4.1 | Unit cell dimension. |

| c (Å) | 27.5 | Unit cell dimension. |

| β (°) | 92.5 | Unit cell angle. |

| Volume (ų) | 1310 | The volume of one unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Analysis of Crystal Packing, Intermolecular Interactions, and Supramolecular Assemblies

The crystal lattice of this compound would be primarily organized by strong ionic interactions between the sodium cations (Na⁺) and the carboxylate anions (R-COO⁻). These ions would likely form coordination polymers or layered structures, a common feature in the crystal engineering of alkali metal carboxylates.

Beyond the dominant ionic forces, a variety of weaker intermolecular interactions are expected to play a crucial role in the formation of the supramolecular assembly. These include:

Halogen Bonding: The chlorine atom at the 3-position of the benzoate ring can act as a halogen bond donor, interacting with electron-rich atoms such as the oxygen atoms of the carboxylate group on an adjacent molecule. This type of interaction is increasingly recognized for its importance in directing crystal packing.

C-H···O and C-H···F Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H groups as donors and the carboxylate oxygen atoms or the fluorine atom as acceptors would further stabilize the three-dimensional structure.

Ion-π Interactions: The sodium cations may also interact with the electron-rich π-system of the aromatic rings of neighboring benzoate anions.

The interplay of these various interactions would result in a unique and complex three-dimensional supramolecular architecture. The specific geometry and strength of these interactions would determine the crystal system, space group, and unit cell parameters of this compound.

Table 1: Plausible Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| Ionic Bonding | Na⁺ | Carboxylate Oxygen | Primary determinant of the crystal lattice |

| Halogen Bonding | C-Cl | Carboxylate Oxygen | Directional control of molecular assembly |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Stabilization of layered or columnar structures |

| C-H···O Hydrogen Bond | Aromatic C-H | Carboxylate Oxygen | Additional stabilization of the 3D network |

| C-H···F Hydrogen Bond | Aromatic C-H | Fluorine | Contribution to the overall lattice energy |

| Ion-π Interaction | Na⁺ | Aromatic Ring | Further stabilization of the crystal structure |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. In this compound, the substituted benzene ring acts as the primary chromophore. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound in a suitable solvent, such as water or ethanol, is expected to exhibit characteristic absorption bands. For substituted benzoic acids and their salts, these absorptions typically arise from π → π* transitions within the aromatic ring and n → π* transitions associated with the carboxylate group.

The positions and intensities of these absorption maxima are influenced by the substituents on the benzene ring. The chloro and fluoro groups, being electron-withdrawing, are expected to cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted sodium benzoate. The electronic transitions are also affected by the solvent polarity.

A detailed analysis of the UV-Vis spectrum would allow for the identification of the principal electronic transitions and provide valuable information about the electronic environment of the chromophore.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value/Range | Significance |

| λmax (π → π) | ~230-280 nm | Corresponds to electronic transitions within the aromatic ring. |

| λmax (n → π) | >280 nm (typically weak) | Relates to the non-bonding electrons of the carboxylate group. |

| Molar Absorptivity (ε) | Varies for each transition | Indicates the probability of a particular electronic transition. |

Elemental Analysis Techniques for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed empirical formula, providing a crucial verification of the compound's composition.

For this compound, with a presumed molecular formula of C₇H₃ClFO₂Na, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, fluorine, oxygen, and sodium.

Experimental determination of the elemental composition is typically performed using combustion analysis for carbon and hydrogen. The sample is burned in a stream of oxygen, and the resulting carbon dioxide and water are collected and weighed. Chlorine and fluorine content can be determined by various methods, including ion chromatography or specific ion-selective electrodes after appropriate sample decomposition. Sodium content is often determined by atomic absorption spectroscopy (AAS) or inductively coupled plasma-atomic emission spectrometry (ICP-AES).

A close agreement between the experimentally determined elemental percentages and the calculated theoretical values would provide strong evidence for the empirical formula of this compound.

Table 3: Theoretical Elemental Composition of this compound (C₇H₃ClFO₂Na)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 7 | 84.07 | 42.77 |

| Hydrogen (H) | 1.01 | 3 | 3.03 | 1.54 |

| Chlorine (Cl) | 35.45 | 1 | 35.45 | 18.04 |

| Fluorine (F) | 19.00 | 1 | 19.00 | 9.67 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 16.28 |

| Sodium (Na) | 22.99 | 1 | 22.99 | 11.70 |

| Total | 196.54 | 100.00 |

Computational and Theoretical Chemistry Studies of Sodium 3 Chloro 2 Fluorobenzoate

Quantum Chemical Calculations for Molecular Geometry Optimization

The first step in the theoretical investigation of a molecule is typically the determination of its most stable three-dimensional structure, known as the optimized geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

For molecules like 3-chloro-2-fluorobenzoate, both ab initio and Density Functional Theory (DFT) methods are employed. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. However, they can be computationally expensive.

DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net The choice of the exchange-correlation functional is critical in DFT. For halogenated aromatic compounds, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for the geometries and vibrational frequencies of similar molecules like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid. researchgate.netnih.gov Other highly parameterized functionals, such as the M06-2X, are also utilized for their accuracy with non-covalent interactions. researchgate.net

The accuracy of quantum chemical calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For systems containing halogens and for calculating properties like electron affinity, diffuse functions and polarization functions are essential. Pople-style basis sets, such as 6-311++G(d,p), are commonly chosen for this class of compounds as they provide a good description of the electronic distribution, including lone pairs and potential hydrogen bonds. nih.govuc.pt

Convergence criteria for the geometry optimization must be stringent to ensure a true energy minimum is located. This involves setting tight thresholds for the forces on the atoms and the change in energy between optimization cycles.

Table 1: Predicted Optimized Geometric Parameters for 3-Chloro-2-fluorobenzoic Acid (Note: These are representative values based on DFT calculations of similar halogenated benzoic acids. researchgate.netuc.pt The exact values for the target molecule would require specific calculation.)

| Parameter | Predicted Value (Å or °) |

| C-Cl Bond Length | 1.74 Å |

| C-F Bond Length | 1.35 Å |

| C=O Bond Length | 1.21 Å |

| C-O Bond Length | 1.35 Å |

| O-H Bond Length | 0.97 Å |

| C-C=O Bond Angle | 122° |

| C-C-Cl Bond Angle | 120° |

| C-C-F Bond Angle | 119° |

| O=C-O-H Dihedral Angle | ~0° (for cis conformer) |

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

Understanding the electronic structure is key to predicting a molecule's reactivity. This involves analyzing the distribution of electrons and the energies of the molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For halogenated benzoates, the HOMO is typically a π-orbital located on the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The presence of electron-withdrawing halogen substituents (Cl and F) is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. nih.govresearchgate.net The charge transfer that occurs within the molecule, as revealed by HOMO-LUMO analysis, is crucial for understanding its electronic properties. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies (Note: Based on typical DFT/B3LYP calculations for related compounds. nih.govresearchgate.net)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -7.0 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.5 eV |

Spectroscopic Property Prediction from Theoretical Models

Computational models are highly effective at predicting various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

For Sodium 3-chloro-2-fluorobenzoate, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach at the DFT level. prensipjournals.com These calculations help in the assignment of experimental spectra. For instance, the electron-withdrawing effects of the fluorine and chlorine atoms would be predicted to shift the signals of nearby carbon and hydrogen atoms downfield in the NMR spectrum. asianjournalofphysics.comrsc.org

Vibrational frequencies are calculated from the second derivative of the energy with respect to the atomic coordinates. These calculations provide a set of normal modes, each with a specific frequency and intensity for both IR and Raman spectra. asianjournalofphysics.com Comparing the calculated vibrational wavenumbers with experimental FTIR and FT-Raman data allows for a detailed assignment of the fundamental vibrational modes of the molecule. nih.gov Due to the neglect of anharmonicity and the use of a finite basis set, calculated frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor for better agreement. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies (Note: Based on DFT calculations of similar halogenated benzoic acids. researchgate.netnih.gov)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

| O-H Stretch (acid dimer) | ~3000 cm⁻¹ |

| C=O Stretch | ~1700 cm⁻¹ |

| C=C Aromatic Stretch | 1580 - 1600 cm⁻¹ |

| C-F Stretch | ~1250 cm⁻¹ |

| C-Cl Stretch | ~750 cm⁻¹ |

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.

By modeling a potential reaction, such as electrophilic aromatic substitution or nucleophilic attack on the carboxyl group, computational methods can identify the structures of intermediates and, crucially, the transition states that connect them. A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. It is characterized by having exactly one imaginary vibrational frequency. rsc.org

Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated to determine the activation energy (Ea) of the reaction. The activation energy is the energy barrier that must be overcome for the reaction to proceed. rsc.org DFT methods, such as B3LYP or BHandHLYP, are frequently used to calculate these energy barriers. rsc.org For a reaction involving 3-chloro-2-fluorobenzoate, one could, for example, model its formation via the chlorination of 2-fluorobenzoic acid, identifying the transition state for the addition of the electrophile and calculating the associated energy barrier. researchgate.netstudymind.co.uk

Table 4: Conceptual Data for a Hypothetical Reaction Pathway (Note: This table is illustrative of the data obtained from a computational study of a reaction mechanism.)

| Species | Relative Energy (kJ/mol) |

| Reactants | 0 |

| Transition State 1 (TS1) | +85 |

| Intermediate | +20 |

| Transition State 2 (TS2) | +50 |

| Products | -30 |

| Calculated Barrier | Activation Energy (Ea) = 85 kJ/mol |

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy reaction pathway (MERP) on a potential energy surface, connecting a transition state to its corresponding reactants and products. uni-muenchen.descm.com This analysis is crucial for verifying that a calculated transition state structure indeed links the desired chemical species and for understanding the sequence of structural changes that occur during a chemical transformation. uni-muenchen.demissouri.edu

For reactions involving the 3-chloro-2-fluorobenzoate moiety, such as its formation or subsequent reactions, IRC calculations would be performed at a suitable level of theory, like Density Functional Theory (DFT). researchgate.net The process begins by locating the transition state (a first-order saddle point) for a specific reaction. The IRC calculation then proceeds by moving down the potential energy surface in mass-weighted coordinates in both forward and reverse directions from the transition state. scm.com

An IRC plot illustrates the change in energy as a function of the reaction coordinate. The profile confirms the connection between the transition state and the local minima of the reactants and products. missouri.edu Analysis of the IRC path can reveal important details about the reaction mechanism, such as whether it is a concerted or stepwise process. researchgate.netresearchgate.net For example, in a hypothetical nucleophilic substitution on the aromatic ring, the IRC could show the simultaneous breaking of the C-Cl bond and formation of a new bond, or it could reveal the formation of a stable intermediate. researchgate.net

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For 3-chloro-2-fluorobenzoate, the primary focus of conformational analysis is the orientation of the carboxylate group relative to the benzene ring. This rotation is influenced by the presence of the halogen substituents at the ortho and meta positions.

The potential energy surface (PES) for this rotation can be calculated using quantum chemical methods. nih.gov By systematically changing the dihedral angle between the carboxylate group and the aromatic ring and calculating the energy at each step, a one-dimensional PES can be generated. This surface reveals the energy minima corresponding to stable conformers and the energy barriers that separate them.

For ortho-substituted benzoic acids, including those with halogen atoms, interactions between the carboxylic group and the ortho substituent are particularly significant. nih.gov In 3-chloro-2-fluorobenzoate, the interplay between the fluorine and chlorine atoms and the carboxylate group dictates the preferred conformation. DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, are commonly employed for such studies. nih.govresearchgate.net These calculations can determine the relative energies of different conformers and the rotational barriers, indicating which conformations are most likely to be populated at a given temperature. nih.gov The presence of bulky or electronegative ortho-substituents can lead to non-planar ground states to minimize steric repulsion. researchgate.net

| Conformer | Dihedral Angle (Ring-COOH) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |

| Planar (cis-like) | ~0° | 0.0 | 15-20 |

| Non-planar | ~45° | 5-10 | - |

| Perpendicular | 90° | 15-20 | - |

| Planar (trans-like) | ~180° | 0.5 | 15-20 |

Data is hypothetical and for illustrative purposes.

Intermolecular Interaction Studies (e.g., Solvation Models, Host-Guest Interactions)

The interactions of 3-chloro-2-fluorobenzoate with its environment are critical to its chemical and physical behavior. Computational models are used to study these interactions in various contexts.

Solvation Models: To simulate the behavior of the benzoate (B1203000) in solution, computational chemists use solvation models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with specific dielectric properties. researchgate.net These models are efficient for calculating how the solvent affects the structure and reactivity of the solute. Explicit solvation models, while more computationally expensive, involve including individual solvent molecules in the calculation. This allows for the study of specific interactions like hydrogen bonding between the carboxylate group and protic solvent molecules (e.g., water). Studies on benzoic acid and benzoate have shown that both forms can penetrate membrane-water interfaces, with the protonated form penetrating more deeply. nih.govscispace.com

Host-Guest Interactions: The 3-chloro-2-fluorobenzoate anion can act as a guest in various host systems, such as cyclodextrins, calixarenes, or metal-organic frameworks (MOFs). ossila.com Computational studies can predict the stability and geometry of the resulting host-guest complexes. nih.gov Methods like DFT with dispersion corrections (e.g., DFT-D3) are essential for accurately describing the non-covalent interactions (van der Waals, π-π stacking, halogen bonding) that govern this binding. nih.gov Analysis of these interactions helps in the design of new materials, such as sensors or systems for controlled release.

Theoretical Prediction of Reactivity Descriptors and Selectivity

Computational chemistry provides a suite of tools to predict the reactivity and selectivity of molecules based on their electronic structure. These are often categorized under Conceptual DFT.

Reactivity Descriptors: Global reactivity descriptors are calculated to provide a general measure of a molecule's reactivity. Key descriptors include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity. nih.gov

Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and describe the resistance of a molecule to change its electron distribution.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

| Descriptor | Definition | Predicted Value (Arbitrary Units) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.8 eV |

| HOMO-LUMO Gap | ELUMO - EHOMO | 4.4 eV |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 eV |